De-tyr-dynorphin(2-13)
Description
Structure
2D Structure
Properties
CAS No. |
84211-35-8 |
|---|---|
Molecular Formula |
C66H117N23O13 |
Molecular Weight |
1440.8 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C66H117N23O13/c1-7-40(6)53(61(99)84-45(25-17-31-78-66(74)75)62(100)89-32-18-26-50(89)60(98)83-42(21-11-13-27-67)55(93)86-48(34-39(4)5)58(96)85-46(63(101)102)22-12-14-28-68)88-56(94)44(24-16-30-77-65(72)73)81-54(92)43(23-15-29-76-64(70)71)82-57(95)47(33-38(2)3)87-59(97)49(35-41-19-9-8-10-20-41)80-52(91)37-79-51(90)36-69/h8-10,19-20,38-40,42-50,53H,7,11-18,21-37,67-69H2,1-6H3,(H,79,90)(H,80,91)(H,81,92)(H,82,95)(H,83,98)(H,84,99)(H,85,96)(H,86,93)(H,87,97)(H,88,94)(H,101,102)(H4,70,71,76)(H4,72,73,77)(H4,74,75,78)/t40-,42-,43-,44-,45-,46-,47-,48-,49-,50-,53-/m0/s1 |
InChI Key |
HISVWCQNZHJALM-JUQJVZEOSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CN |
Origin of Product |
United States |
Pharmacological Characterization of De Tyr Dynorphin 2 13
Receptor Interaction Profiles
Absence of Opioid Receptor Binding Affinity
A defining characteristic of des-tyr-dynorphin(2-13) is its lack of significant affinity for opioid receptors. nih.govnih.gov The N-terminal tyrosine residue of dynorphin (B1627789) A is essential for binding to and activating kappa, mu, and delta opioid receptors. ingentaconnect.comphysiology.org The removal of this amino acid, as is the case in des-tyr-dynorphin(2-13), results in a peptide that does not effectively interact with these receptors. acs.orgnih.gov This lack of opioid activity is a key feature that distinguishes its pharmacological actions from those of its parent peptide, dynorphin A. ingentaconnect.comnih.gov Consequently, the effects of des-tyr-dynorphin(2-13) are not blocked by opioid receptor antagonists like naloxone. ingentaconnect.comresearchgate.net
Intracellular Signaling Cascades
The interaction of des-tyr-dynorphin(2-13) with its non-opioid receptors triggers specific intracellular signaling cascades.
Upon binding to bradykinin (B550075) B2 receptors, des-tyr-dynorphin(2-13) has been shown to activate a Gs-cAMP-PKA (Protein Kinase A) dependent pathway. u-tokyo.ac.jp This, in turn, leads to the stimulation of L-type and P/Q-type voltage-sensitive calcium channels (VSCCs), resulting in an influx of extracellular calcium. nih.govu-tokyo.ac.jp This increase in intracellular calcium is a key event that links the receptor activation to downstream cellular effects, such as the release of excitatory neurotransmitters. nih.gov It is noteworthy that this signaling pathway is distinct from the primary signaling cascade typically activated by bradykinin itself. u-tokyo.ac.jp
The modulation of the NMDA receptor by des-tyr-dynorphin(2-13) also has significant implications for intracellular signaling. By interacting with the NMDA receptor complex, the peptide can influence calcium influx through this ion channel, contributing to neuronal excitation and, under conditions of prolonged exposure, excitotoxicity. nih.govoup.com
Calcium Influx Mechanisms
Research has demonstrated that De-tyr-dynorphin(2-13) induces a transient increase in intracellular calcium ([Ca²⁺]i). mdpi.comu-tokyo.ac.jp This effect is not mediated by opioid receptors, as evidenced by its insensitivity to the opioid antagonist naloxone. u-tokyo.ac.jp Instead, the primary mechanism involves the activation of bradykinin receptors. u-tokyo.ac.jpnih.gov Specifically, studies have shown that De-tyr-dynorphin(2-13) interacts with bradykinin B2 receptors. u-tokyo.ac.jp This interaction was confirmed in experiments where the B2 receptor-selective antagonist, HOE 140, effectively abolished the calcium influx induced by De-tyr-dynorphin(2-13). u-tokyo.ac.jp
The influx of calcium is dependent on extracellular sources, as the removal of extracellular Ca²⁺ eliminates the response to De-tyr-dynorphin(2-13). u-tokyo.ac.jp This indicates that the peptide does not cause a release of calcium from intracellular stores, a pathway typically associated with bradykinin's primary signaling through the phospholipase C pathway. nih.gov This distinction suggests that De-tyr-dynorphin(2-13) and bradykinin may activate different downstream signaling cascades via the same receptor. nih.gov
Voltage-Sensitive Calcium Channel Regulation
The influx of calcium initiated by De-tyr-dynorphin(2-13) is mediated by the opening of specific types of voltage-sensitive calcium channels (VSCCs). Studies utilizing various channel blockers have identified L-type and P/Q-type calcium channels as the primary conduits for this calcium entry. u-tokyo.ac.jpnih.gov The involvement of these particular channel subtypes underscores the peptide's role in modulating neuronal excitability and neurotransmitter release. nih.gov
The regulation of these channels by De-tyr-dynorphin(2-13) via bradykinin receptors represents a significant non-opioid excitatory pathway. nih.gov This mechanism is distinct from the typical opioid-mediated inhibition of N-type calcium channels. nih.govarxiv.org
Protein Kinase A Pathway Activation
The signaling cascade linking bradykinin receptor activation by De-tyr-dynorphin(2-13) to the opening of VSCCs involves the activation of the Protein Kinase A (PKA) pathway. u-tokyo.ac.jp Research has shown that the neuroexcitatory effects of De-tyr-dynorphin(2-13) are abolished by the PKA inhibitor H89. u-tokyo.ac.jp This finding suggests that the Gs-cAMP-PKA pathway is a critical downstream effector of the bradykinin receptor when activated by this specific dynorphin fragment. u-tokyo.ac.jp The activation of PKA is believed to lead to the phosphorylation and subsequent opening of L-type and P/Q-type calcium channels, resulting in the observed calcium influx. nih.gov
Mitogen-Activated Protein Kinase Pathway Involvement
While direct and extensive research on De-tyr-dynorphin(2-13) and the Mitogen-Activated Protein Kinase (MAPK) pathway is limited, evidence from closely related non-opioid dynorphin fragments suggests a potential role. One study found that administration of the truncated dynorphin A(2-17), which also lacks opioid receptor activity, leads to an increase in phosphorylated p38 MAPK in microglia within the spinal cord. wikipedia.org Activated p38 has been linked to pain signaling, suggesting a potential mechanism for the pronociceptive effects of non-opioid dynorphins. wikipedia.org
The activation of MAPK pathways, including p38 and potentially Extracellular signal-regulated kinases (ERK), can be initiated by G protein-coupled receptors, such as the bradykinin receptor. mdpi.comnih.gov Given that De-tyr-dynorphin(2-13) acts through bradykinin receptors, it is plausible that it could also engage MAPK signaling cascades. However, further investigation is required to fully elucidate the specific involvement and functional consequences of the MAPK pathway in the actions of De-tyr-dynorphin(2-13).
Research Findings Summary
| Compound | Mechanism | Key Findings | References |
|---|---|---|---|
| De-tyr-dynorphin(2-13) | Induces intracellular calcium influx | Effect is mediated by bradykinin B2 receptors and is dependent on extracellular calcium. | u-tokyo.ac.jpnih.gov |
| HOE 140 | Bradykinin B2 receptor antagonist | Abolishes the calcium influx induced by De-tyr-dynorphin(2-13). | u-tokyo.ac.jp |
| Compound | Target Channels | Effect | References |
|---|---|---|---|
| De-tyr-dynorphin(2-13) | L-type and P/Q-type Voltage-Sensitive Calcium Channels | Activates these channels to mediate calcium influx. | u-tokyo.ac.jpnih.gov |
| Pathway | Activator | Key Findings | References |
|---|---|---|---|
| Protein Kinase A (PKA) | De-tyr-dynorphin(2-13) | Activation is essential for the excitatory effects; blocked by the inhibitor H89. | u-tokyo.ac.jp |
| Mitogen-Activated Protein Kinase (MAPK) | Dynorphin A(2-17) (a related peptide) | Increases phosphorylation of p38 MAPK in microglia. | wikipedia.org |
Physiological and Pathophysiological Roles of De Tyr Dynorphin 2 13
Cerebrovascular Regulation
Beyond its role in nociception, De-tyr-dynorphin(2-13) also exerts direct effects on the cerebrovascular system.
De-tyr-dynorphin(2-13) has been identified as a direct vasoconstrictor of cerebral arteries. In laboratory studies using isolated rat basilar and middle cerebral arteries, De-tyr-dynorphin(2-13) induced significant vasoconstriction. At a concentration of 10 µM, it produced a contraction of 45±11% in basilar arteries and 50±5% in middle cerebral arteries, relative to a reference contraction. This demonstrates a potent and direct action of the peptide on the tone of cerebral blood vessels.
Table 2: Vasoconstrictor Effects of De-tyr-dynorphin(2-13) on Rat Cerebral Arteries
| Artery Type | Compound & Concentration | Observed Vasoconstriction (% of reference) | Reference |
|---|---|---|---|
| Basilar Artery (BA) | De-tyr-dynorphin(2-13) (10 µM) | 45 ± 11% | |
| Middle Cerebral Artery (MCA) | De-tyr-dynorphin(2-13) (10 µM) | 50 ± 5% |
The vasoconstrictor effect of De-tyr-dynorphin(2-13) is notable for its independence from classical opioid receptor pathways. Because it lacks the N-terminal tyrosine residue, De-tyr-dynorphin(2-13) does not activate κ-opioid receptors. Correspondingly, its vasoconstrictive action is resistant to blockade by the κ-opioid receptor antagonist nor-Binaltorphimine dihydrochloride (B599025) (NORBI). This indicates that the dynorphin-induced vascular action is, at least in part, independent of κ-opiate receptors and that metabolites of dynorphin (B1627789) A can directly influence cerebrovascular tone through non-opioid mechanisms.
Central Nervous System Behavioral Modulation
De-tyr-dynorphin(2-13), a non-opioid metabolite of dynorphin A, exerts significant influence over various behaviors through its actions within the central nervous system. Unlike its parent compound, which primarily interacts with kappa-opioid receptors, De-tyr-dynorphin(2-13) modulates neuronal activity through distinct, non-opioid-mediated pathways, leading to a range of behavioral alterations.
Intrathecal administration of dynorphin-related peptides, including fragments that lack the N-terminal tyrosine like De-tyr-dynorphin(2-13), has been shown to induce significant motor dysfunction. nih.gov Studies in animal models have demonstrated that these peptides can cause dose-related, flaccid paralysis of the hindlimbs. nih.gov This motor impairment is not reversible by the opioid receptor antagonist naloxone, underscoring its non-opioid nature. nih.govacs.org The effects are potent and long-lasting, suggesting a powerful, non-opioid biological activity within the dynorphin sequence that impacts motor function. The motor disturbances produced by these des-tyrosine fragments are a unique characteristic among opioids and are not replicated by various other kappa-selective agonists. nih.gov Research has also documented that intracerebroventricular administration of dynorphin can lead to dramatic and enduring effects on motor function. nih.gov These observations highlight a distinct physiological role for De-tyr-dynorphin(2-13) and similar fragments in the modulation of motor control, which can become pathological at higher concentrations. oup.com
| Study Focus | Key Findings | Mechanism | Reference |
| Intrathecal Administration of Dynorphin-Related Peptides | Dose-related, flaccid hindlimb paralysis. | Non-opioid; not reversed by naloxone. | nih.gov |
| In Vivo Effects of Dynorphin Fragments | Potent and long-lasting effects on motor function. | Non-opioid; similar effects produced by fragments unable to bind opioid receptors. | nih.gov |
| Non-opioid Nature of Motor Impairment | Motor impairment and paralysis are not blocked by naloxone. | Non-opioid. | acs.org |
Contrary to its disruptive effects on motor function at high doses, De-tyr-dynorphin(2-13) has demonstrated the ability to enhance cognitive functions, particularly learning and memory. Research has shown that this peptide can improve impairments in learning and memory through a non-opioid mechanism. nih.gov For instance, in studies investigating carbon monoxide-induced memory impairment in mice, administration of De-tyr-dynorphin(2-13) improved performance in Y-maze and passive avoidance tasks. nih.gov Similarly, it has been found to attenuate mecamylamine-induced learning impairment in rats. nih.gov The positive effects on cognition are not blocked by the kappa-opioid receptor antagonist nor-binaltorphimine (nor-BNI), further confirming its non-opioid pathway of action. nih.govnih.gov The mechanism underlying this cognitive enhancement is linked to the modulation of neurotransmitter systems, such as the reversal of reductions in acetylcholine (B1216132) release in the hippocampus. nih.gov
| Experimental Model | Behavioral Test | Observed Effect of De-tyr-dynorphin(2-13) | Mechanism | Reference |
| Carbon Monoxide-Induced Memory Impairment (Mice) | Y-maze Task, Passive Avoidance Test | Improved alternation performance and step-down latency. | Non-opioid; not blocked by nor-BNI. | nih.gov |
| Mecamylamine-Induced Learning Impairment (Rats) | Step-Through Passive Avoidance Task | Attenuated the impairment of learning acquisition. | Non-opioid; reversed mecamylamine-induced decrease in hippocampal acetylcholine release. | nih.gov |
Mechanisms of Neuroexcitation and Excitotoxicity
The non-opioid effects of De-tyr-dynorphin(2-13) are primarily characterized by neuronal excitation, which can escalate to excitotoxicity at higher concentrations. nih.gov This peptide and its parent compound, dynorphin A, are unique among endogenous opioids in their ability to produce these excitatory actions. nih.gov The mechanisms underlying this neuroexcitation are complex and involve interactions with non-opioid receptor systems, leading to a cascade of intracellular events that can ultimately result in neuronal damage and death. oup.comnih.gov
The primary mechanism of De-tyr-dynorphin(2-13)-induced neuroexcitation involves its interaction with bradykinin (B550075) receptors. nih.govu-tokyo.ac.jp This interaction triggers a signaling pathway that is distinct from the one activated by bradykinin itself. u-tokyo.ac.jp Activation of bradykinin receptors by De-tyr-dynorphin(2-13) leads to the influx of calcium into neurons through voltage-sensitive calcium channels. u-tokyo.ac.jp This increase in intracellular calcium is a critical step in its excitatory effects. u-tokyo.ac.jp
| Receptor/Channel | Effect of De-tyr-dynorphin(2-13) Interaction | Downstream Consequences | Reference |
| Bradykinin Receptors | Activation, leading to calcium influx via voltage-sensitive calcium channels. | Neuronal excitation, hyperalgesia. | nih.govu-tokyo.ac.jp |
| NMDA Receptors | Potentiation of excitatory neurotransmitter release (e.g., glutamate). | Neuroexcitation, excitotoxicity, neuronal loss. | nih.govnih.govnih.govnih.gov |
| AMPA/Kainate Receptors | Activation, likely secondary to glutamate (B1630785) release. | Caspase-mediated apoptotic cell death. | nih.govoup.com |
Biotransformation and Enzymatic Regulation of De Tyr Dynorphin 2 13
Endogenous Aminopeptidase (B13392206) Activity
The primary pathway for the in vivo formation of De-tyr-dynorphin(2-13) from its parent peptide, Dynorphin (B1627789) A(1-13), is mediated by the action of endogenous aminopeptidases. nih.govfrontiersin.org This enzymatic process involves the swift removal of the N-terminal tyrosine residue from Dynorphin A(1-13). nih.gov This cleavage is considered a major mechanism for inactivating the opioid actions of dynorphin A peptides, as the N-terminal tyrosine is crucial for binding to opioid receptors. nih.gov
Research indicates that this conversion is a common and rapid metabolic route in various biological environments, including the synapse, human plasma, and cerebrospinal fluid (CSF). nih.govplos.org Studies have specifically implicated Aminopeptidase M in mediating the cleavage of the N-terminal amino acid to form Dynorphin A(2-13). ingentaconnect.com In human CSF, it is estimated that aminopeptidases account for approximately 35% of the metabolism of Dynorphin A(1-13). nih.gov Similarly, in human plasma, aminopeptidase activity is responsible for about 15% of the initial breakdown of the parent peptide. nih.gov
The activity of these enzymes results in a rapid conversion process, contributing significantly to the short half-life of Dynorphin A(1-13) and the corresponding formation of its des-tyrosine metabolites. ingentaconnect.com
Proteolytic Cleavage Sites and Metabolite Formation
The formation of De-tyr-dynorphin(2-13) occurs through the specific proteolytic cleavage of the peptide bond between the first two amino acids of Dynorphin A(1-13). This critical cleavage site is the Tyr¹-Gly² bond. ingentaconnect.com The enzymatic action of aminopeptidases targets this bond, releasing the N-terminal tyrosine and leaving the remaining 12-amino-acid peptide, De-tyr-dynorphin(2-13).
While the removal of the N-terminal tyrosine is a key metabolic step, Dynorphin A(1-13) is also a substrate for other peptidases, leading to a variety of metabolites. In different biological fluids, the enzymatic profile varies, resulting in different primary metabolites.
For instance, in human plasma, exopeptidases are the main drivers of metabolism. Carboxypeptidases, which cleave the C-terminal amino acid, are responsible for approximately 80% of the breakdown, primarily forming Dyn A(1-12). nih.gov Aminopeptidases account for the other major cleavage, producing Dyn A(2-13). nih.gov These initial metabolites are then subject to further degradation. nih.gov
In human cerebrospinal fluid (CSF), the metabolic landscape is different. While carboxypeptidases and aminopeptidases are still major contributors, producing Dyn A(1-12) and Dyn A(2-13) respectively, other enzymes like dynorphin converting enzyme (DCE) also play a role, leading to additional fragments such as Dyn A(1-6). ingentaconnect.comnih.gov
| Biological Milieu | Primary Enzyme Class | Major Metabolites | Reference |
|---|---|---|---|
| Human Plasma | Carboxypeptidases (~80%) Aminopeptidases (~15%) | Dyn A(1-12), Dyn A(2-13), Dyn A(2-12) | nih.gov |
| Human CSF | Carboxypeptidases (~51%) Aminopeptidases (~35%) | Dyn A(1-12), Dyn A(2-13) | nih.gov |
Factors Influencing Peptide Stability in Biological Milieu
The stability of De-tyr-dynorphin(2-13) is intrinsically linked to the stability of its precursor, Dynorphin A(1-13), and the enzymatic environment it inhabits. Dynorphin A(1-13) is notoriously unstable in biological fluids, with a half-life of less than one minute in human plasma and blood. ingentaconnect.comnih.govresearchgate.netnih.gov This rapid degradation is a primary limiting factor for its systemic therapeutic use. nih.govchemicalbook.com
In contrast, the metabolic half-life of Dynorphin A(1-13) is significantly longer in cerebrospinal fluid (CSF), estimated to be around 2.5 hours, though this can vary. nih.gov This highlights the crucial role of the specific biological milieu in determining peptide stability. The difference is largely due to the varying concentrations and types of proteolytic enzymes in plasma versus CSF. ingentaconnect.com For example, plasma is rich in carboxypeptidase N, which is absent in CSF. ingentaconnect.com
Several factors can influence the rate of degradation and thus the stability of dynorphin peptides:
Enzyme Concentration and Type: The relative abundance of aminopeptidases, carboxypeptidases, and endopeptidases in a given tissue or fluid is the most direct determinant of peptide half-life. ingentaconnect.comnih.govnih.gov
Biological Medium: As noted, stability differs dramatically between plasma and CSF. nih.gov Furthermore, studies on related peptides suggest that metabolism can be faster in inflamed tissues and can be influenced by pH. frontiersin.org
Peptide Structure: The amino acid sequence itself influences susceptibility to enzymatic cleavage. Chemical modifications, such as N-methylation of the N-terminal tyrosine or amidation of the C-terminus, have been shown to significantly increase the stability of Dynorphin A(1-13) by protecting it from degradation by aminopeptidases and carboxypeptidases, respectively. ingentaconnect.comnih.gov For example, C-terminal amidation of Dynorphin A(1-13) can increase its plasma half-life from under a minute to 24 minutes. ingentaconnect.com
| Factor | Effect on Stability | Example/Note | Reference |
|---|---|---|---|
| Biological Environment | Variable | Half-life is <1 min in plasma vs. ~2.5 hours in CSF. | nih.govnih.gov |
| Enzyme Profile | Decreases Stability | High concentrations of peptidases in plasma lead to rapid degradation. | ingentaconnect.com |
| pH | Variable | Studies on related peptides show faster metabolism at lower pH (e.g., in inflamed tissue). | frontiersin.org |
| Structural Modification | Increases Stability | C-terminal amidation can increase plasma half-life ~24-fold. N-methylation protects the N-terminus. | ingentaconnect.comnih.gov |
Structure Activity Relationship Sar of De Tyr Dynorphin 2 13 Analogues
Identification of Key Amino Acid Residues for Non-Opioid Activity
The non-opioid activity of De-tyr-dynorphin(2-13) is mediated by its interaction with bradykinin (B550075) receptors, making the residues crucial for this binding the key determinants of its non-opioid function. 5z.comnih.gov The removal of the N-terminal tyrosine is the primary modification that abolishes opioid activity, thereby unmasking the non-opioid effects. 5z.comnih.gov
SAR studies have pinpointed several residues critical for bradykinin receptor affinity. A combination of basic and hydrophobic amino acids is essential. nih.gov The presence of a basic residue at the C-terminus is a dominant factor for high-affinity binding. nih.govacs.org Furthermore, the proline (Pro) residue is considered important for inducing a β-turn structure in the C-terminal part of the analogues, a conformation that appears favorable for receptor interaction. nih.govacs.org
| Analogue | Sequence Modification | IC₅₀ (nM) |
|---|---|---|
| Dyn A-(4–11) | Reference (Contains Arg⁷) | 140 |
| [des-Arg⁷] Dyn A-(4–11) | Deletion of Arg⁷ | 190 |
| [Ala⁷] Dyn A-(4-11) | Substitution of Arg⁷ with Ala | 260 |
| [Ala⁸] Dyn A-(4-11) | Substitution of Ile⁸ with Ala | 740 |
Peptide Modifications for Enhanced Metabolic Stability
A significant challenge for the therapeutic use of peptides is their rapid degradation by peptidases. nih.govufl.edu Consequently, various modifications have been explored to enhance the metabolic stability of De-tyr-dynorphin(2-13) analogues while preserving their affinity for the bradykinin receptor.
One successful strategy is N-terminal acetylation. 5z.comnih.gov The analogue Ac-[des-Arg⁷] Dyn A-(4–11) was shown to retain high affinity (IC₅₀ = 120 nM), indicating that this modification protects the N-terminus from aminopeptidase (B13392206) degradation without hindering receptor binding. nih.gov
The substitution of natural L-amino acids with their unnatural D-isomers has also been investigated. While a complete reversal of chirality leads to a loss of affinity, the selective substitution at specific positions can be tolerated. 5z.com A D-amino acid scan revealed that single substitutions of D-Phe⁴, D-Leu⁵, or D-Arg⁶ resulted in retained affinity for the bradykinin B2 receptor (IC₅₀ ~ 200 nM). 5z.com In contrast, substitutions with D-isomers at other positions led to a significant loss of affinity. 5z.com
Other strategies to improve peptide stability, such as cyclization and the incorporation of other unnatural amino acids, are common in peptide drug design and have been applied to other dynorphin (B1627789) analogues to enhance proteolytic resistance. ufl.edunih.govencyclopedia.pub However, for De-tyr-dynorphin(2-13) analogues targeting the bradykinin receptor, some common modifications have proven detrimental. For example, C-terminal amidation, often used to prevent C-terminal degradation, resulted in a complete loss of binding affinity for this specific peptide series. 5z.comnih.gov
Methodological Approaches in De Tyr Dynorphin 2 13 Research
In Vitro Receptor Binding and Functional Assaysnih.govacs.orgu-tokyo.ac.jpplos.orgnih.govumich.eduwikipedia.orgfrontiersin.org
The characterization of De-tyr-dynorphin(2-13)'s biological activity has been significantly informed by in vitro receptor binding and functional assays. These studies have been crucial in identifying the non-opioid nature of this peptide and in discovering its affinity for other receptor systems. nih.gov
Competitive radioligand binding assays have demonstrated that De-tyr-dynorphin(2-13) interacts with bradykinin (B550075) receptors. nih.gov Initial studies showed moderate affinity for bradykinin receptors, with an IC50 value of 4 μM for displacing [3H]bradykinin. nih.gov Subsequent research, however, suggested that this might be an underestimation due to experimental conditions such as pH, with later studies reporting a higher affinity with an IC50 of 170 nM in rat brain membranes. acs.orgnih.gov The peptide has been shown to bind to both bradykinin B1 and B2 receptors. u-tokyo.ac.jpnih.gov
Beyond bradykinin receptors, radioligand binding studies have also indicated that De-tyr-dynorphin(2-13) can bind to the NMDA receptor complex. nih.gov
Functional assays have complemented these binding studies by demonstrating the physiological consequences of receptor interaction. In cultured neonatal rat cortical neurons and dorsal root ganglion (DRG) cells, De-tyr-dynorphin(2-13) induces a transient increase in intracellular calcium ([Ca2+]i). u-tokyo.ac.jpnih.gov This effect is not blocked by the opioid antagonist naloxone, confirming its non-opioid mechanism. nih.gov The increase in intracellular calcium is primarily due to calcium influx from the extracellular space and is independent of the phospholipase C pathway, as the peptide does not stimulate the production of inositol (B14025) phosphates. u-tokyo.ac.jp
The table below summarizes the binding affinities of De-tyr-dynorphin(2-13) and related fragments for bradykinin receptors.
| Compound | Receptor Target | Radioligand | Tissue/Cell Line | IC50 (nM) |
| De-tyr-dynorphin(2-13) | Bradykinin Receptors | [3H]bradykinin | Rat Brain Membranes | 170 |
| De-tyr-dynorphin(2-13) | Bradykinin B1 Receptor | [3H]kallidin | F-11 cells | 1500 |
| De-tyr-dynorphin(2-13) | Bradykinin B2 Receptor | [3H]bradykinin | F-11 cells | 1800 |
| Dynorphin (B1627789) A-(4-11) | Bradykinin Receptors | [3H]DALKD | Rat Brain Membranes | 140 |
Preclinical Animal Models of Pain and Neurological Functionnih.govacs.orgu-tokyo.ac.jpumich.edunih.govnih.govnih.govpnas.orgoregonstate.edudiva-portal.orgnih.govresearchgate.net
Preclinical animal models have been instrumental in understanding the in vivo effects of De-tyr-dynorphin(2-13), particularly in the contexts of pain and neurological function. These studies have largely pointed towards a pronociceptive, or pain-promoting, role for this peptide. nih.gov
In rodent models of pain, intrathecal administration of De-tyr-dynorphin(2-13) has been shown to induce hyperalgesia (increased sensitivity to painful stimuli) and tactile allodynia (pain in response to a normally non-painful stimulus). u-tokyo.ac.jpnih.gov These effects are not reversible by opioid antagonists like naloxone, further supporting a non-opioid mechanism of action. nih.gov The pronociceptive effects of De-tyr-dynorphin(2-13) can be blocked by antagonists of both bradykinin receptors and NMDA receptors. nih.gov For instance, the hyperalgesia induced by intrathecal De-tyr-dynorphin(2-13) is prevented by a bradykinin B2 receptor antagonist. u-tokyo.ac.jpnih.gov Similarly, NMDA receptor antagonists can block the allodynia produced by this peptide. nih.govcore.ac.uk
Beyond pain, the role of De-tyr-dynorphin(2-13) in other neurological functions has also been investigated. In a mouse model of carbon monoxide-induced learning and memory impairment, intracerebroventricular administration of De-tyr-dynorphin(2-13) was found to improve performance in a Y-maze task and a passive avoidance test. nih.gov This effect was not blocked by the kappa opioid receptor antagonist nor-binaltorphimine, indicating a non-opioid mechanism for the observed cognitive improvement. nih.gov
The table below summarizes the observed effects of De-tyr-dynorphin(2-13) in various preclinical models.
| Animal Model | Condition | Effect of De-tyr-dynorphin(2-13) | Mediating Receptor(s) |
| Rat | Naive | Hyperalgesia, Allodynia | Bradykinin, NMDA |
| Mouse | Neuropathic Pain (Spinal Nerve Ligation) | Contributes to hyperalgesia | Bradykinin |
| Mouse | Inflammatory Pain (CFA) | Contributes to hyperalgesia | Bradykinin |
| Mouse | Carbon Monoxide-induced Amnesia | Improved learning and memory | Non-opioid |
Molecular and Biochemical Analysis Techniques (e.g., RT-PCR, HPLC, Mass Spectrometry)
A variety of molecular and biochemical techniques have been essential for the detailed investigation of De-tyr-dynorphin(2-13).
Reverse Transcription Polymerase Chain Reaction (RT-PCR) has been utilized to confirm the expression of relevant receptor transcripts in the cells and tissues used for in vitro assays. For example, multiplex RT-PCR has been employed to verify the expression of bradykinin B1 and B2 receptor mRNA in F-11 cells, a cell line used to study the effects of De-tyr-dynorphin(2-13) on intracellular calcium levels. u-tokyo.ac.jp This technique provides a crucial validation step, ensuring that the observed functional responses can be attributed to the presence of the target receptors.
High-Performance Liquid Chromatography (HPLC) is a key technique for the purification and quantification of De-tyr-dynorphin(2-13) and its metabolites. pnas.org In studies examining the degradation of dynorphin A, reverse-phase HPLC has been used to separate the parent peptide from its breakdown products, including De-tyr-dynorphin(2-13) and tyrosine, in both in vivo and in vitro samples. This allows for the investigation of the metabolic stability of the peptide and the identification of the enzymes involved in its degradation.
Q & A
Basic Research Questions
Q. How is De-tyr-dynorphin(2-13) synthesized and purified for experimental use?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly employed, followed by purification via reversed-phase high-performance liquid chromatography (RP-HPLC). Structural validation is achieved through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Proper storage at -20°C or lower is critical to maintain stability, as emphasized in reagent handling protocols for peptide analogs .
Q. What analytical techniques confirm the structural integrity and purity of De-tyr-dynorphin(2-13)?
- Methodological Answer : RP-HPLC with UV detection (e.g., 214 nm for peptide bonds) ensures purity, while tandem MS (MS/MS) confirms molecular weight and sequence. Circular dichroism (CD) can assess secondary structure in solution. Cross-validation with NMR is recommended for absolute configuration verification, aligning with best practices for peptide characterization .
Q. Which receptor systems are primarily targeted by De-tyr-dynorphin(2-13), and how are binding assays designed?
- Methodological Answer : Radioligand competition assays (e.g., using ³H-labeled κ-opioid receptor agonists) quantify binding affinity (Ki). Assays should include controls for nonspecific binding (e.g., excess unlabeled ligand) and utilize cell lines expressing recombinant receptors. Dose-response curves and Schild analysis validate specificity, adhering to frameworks for receptor pharmacology studies .
Advanced Research Questions
Q. How do researchers resolve contradictions between in vivo and in vitro effects of De-tyr-dynorphin(2-13)?
- Methodological Answer : Systematic meta-analyses of pharmacokinetic (e.g., blood-brain barrier penetration) and pharmacodynamic (e.g., metabolite activity) data are critical. Delphi techniques, involving iterative expert consensus rounds, can address discrepancies by aggregating insights on confounding variables (e.g., enzymatic degradation in vivo) . Comparative studies using knock-out animal models or protease inhibitors further isolate mechanisms .
Q. What experimental designs differentiate De-tyr-dynorphin(2-13)’s signaling pathways from full-length dynorphin A?
- Methodological Answer : Employ biased agonism assays (e.g., β-arrestin recruitment vs. G-protein activation) using BRET or FRET-based systems. Pathway-specific inhibitors (e.g., GRK3 for β-arrestin) and transcriptomic profiling (RNA-seq) of treated cells elucidate divergent signaling. Multivariate statistical models (e.g., PCA) identify key differential pathways .
Q. How can researchers optimize stability studies for De-tyr-dynorphin(2-13) under physiological conditions?
- Methodological Answer : Accelerated stability testing at varying pH, temperature, and protease-rich environments (e.g., simulated gastric fluid) quantifies degradation kinetics. LC-MS/MS monitors degradation products, while molecular dynamics simulations predict vulnerable residues. Data should be analyzed using Arrhenius equations to extrapolate shelf-life, guided by ICH guidelines .
Q. What strategies validate the functional relevance of De-tyr-dynorphin(2-13) fragments in pain modulation?
- Methodological Answer : Combine conditional gene deletion (e.g., Cre-lox systems targeting prodynorphin) with behavioral assays (e.g., tail-flick test). Microdialysis in specific CNS regions (e.g., periaqueductal gray) paired with ELISA quantifies endogenous fragment levels. Bayesian statistical frameworks assess causal relationships between fragment concentration and analgesic efficacy .
Data Contradiction and Consensus-Building
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
